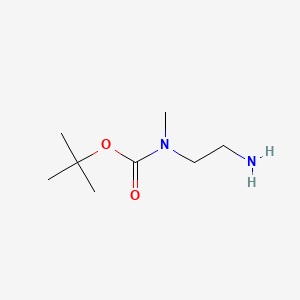

N-Boc-N-methylethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJVBVKFXDHFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923823 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121492-06-6 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-N-methylethylenediamine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique structural and reactivity characteristics.

Core Chemical Properties

This compound, systematically named tert-butyl (2-aminoethyl)(methyl)carbamate, is a mono-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms imparts differential reactivity to the two amine functionalities, making it a valuable tool in multi-step organic synthesis.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.975 g/mL at 20 °C | |

| Boiling Point | 79 °C at 0.4 mmHg | [3] |

| Refractive Index | n20/D 1.447 | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [4] |

| CAS Number | 121492-06-6 | [5] |

Spectroscopic Data

While specific spectra are not provided here, characterization of this compound is typically achieved using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, in one synthesis, the product was confirmed by electrospray ionization mass spectrometry (ESIMS) showing a molecular ion peak (m/z) of 175 (M+H)⁺.[3]

Synthesis and Reactivity

The strategic placement of the Boc group is central to the utility of this compound, allowing for selective functionalization of the free primary amine.[1]

Synthetic Protocol

The most common method for the synthesis of this compound involves the selective protection of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3]

Experimental Protocol: Synthesis of this compound [3]

-

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Celite

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve N-methylethylenediamine (1.0 eq) in acetonitrile and cool the solution to -30 °C.

-

Add triethylamine (0.4 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in acetonitrile dropwise.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the insoluble material by filtration through Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

The final product is typically obtained as a yellow oil.

-

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily reacting with electrophiles. In contrast, the Boc-protected secondary amine is significantly less nucleophilic due to the electron-withdrawing nature of the carbamate (B1207046) group.[1] This allows for a stepwise functionalization strategy, as depicted in the following workflow:

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.[6]

Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible linker or to modify the peptide backbone.[6] The primary amine can be coupled to a resin-bound peptide, and after subsequent chain elongation, the Boc group can be removed to allow for further modification at the secondary amine.

Experimental Protocol: Incorporation of this compound into a Peptide Chain (General Procedure)

-

Materials:

-

Resin-bound peptide with a free carboxylic acid terminus

-

This compound

-

Coupling agents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

-

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, pre-activate the carboxylic acid of the peptide using a coupling agent and a base in DMF.

-

Add this compound to the activated peptide-resin and allow the coupling reaction to proceed.

-

Wash the resin thoroughly with DMF and DCM.

-

To remove the Boc protecting group, treat the resin with a solution of TFA in DCM.

-

Wash the resin with DCM and neutralize with a base solution (e.g., DIEA in DCM).

-

The newly exposed secondary amine is now available for further coupling or modification.

-

Ligand Synthesis for Catalysis

The diamine structure of this compound makes it an excellent scaffold for the synthesis of ligands for metal-catalyzed reactions.[6] The ability to selectively functionalize the two nitrogen atoms allows for the creation of a wide variety of chiral and achiral ligands.

Pharmaceutical and Agrochemical Scaffolds

This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] It has been employed in the synthesis of analogs of the antibiotic Linezolid and other biologically active molecules.[1] The N-methylethylenediamine moiety can be crucial for modulating the pharmacological properties of drug candidates.[1]

The following diagram illustrates a logical workflow for the utilization of this compound in a multi-step synthesis project.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its differential reactivity, enabled by the Boc protecting group, allows for the controlled and stepwise construction of complex molecules. Its applications in peptide synthesis, catalysis, and as a scaffold for bioactive compounds underscore its importance for researchers in both academic and industrial settings. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 2. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 121492-06-6 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 121492-06-6 | this compound - Synblock [synblock.com]

- 6. chemimpex.com [chemimpex.com]

Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate, a valuable building block in organic synthesis and pharmaceutical development. The document details a primary synthetic methodology, including a step-by-step experimental protocol and a summary of quantitative data. Alternative synthetic strategies are also discussed. A visual representation of the primary reaction scheme is provided to facilitate understanding.

Introduction

Tert-butyl (2-aminoethyl)(methyl)carbamate, also known as N-Boc-N-methylethylenediamine, is a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents.[1][2] Its utility lies in the differential reactivity of its two nitrogen atoms; the Boc-protected secondary amine allows for selective functionalization of the free primary amine.[1] The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] This guide focuses on the prevalent and efficient methods for the preparation of this versatile compound.

Primary Synthetic Route: Boc-Protection of N-Methylethylenediamine

The most common and direct synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate involves the selective protection of the secondary amine of N-methylethylenediamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3] Careful control of the reaction stoichiometry is crucial to minimize the formation of the di-Boc byproduct.[1]

Reaction Scheme

Caption: Boc-protection of N-methylethylenediamine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate via the Boc-protection of N-methylethylenediamine.

| Parameter | Value | Reference |

| Starting Material | N-methylethylenediamine | [3] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3] |

| Solvent | Acetonitrile | [3] |

| Base | Triethylamine (TEA) | [3] |

| Reaction Temperature | -30 °C to Room Temperature | [3] |

| Reaction Time | 2 hours | [3] |

| Yield | 66% | [3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Mass Spectrometry (ESI) | m/z 175 (M + H)⁺ | [3] |

| Purification Method | Silica (B1680970) gel column chromatography | [3] |

| Eluent | Ethyl acetate (B1210297)/hexane (B92381) (gradient) | [3] |

| Physical State | Yellow oil | [3] |

Detailed Experimental Protocol

This protocol is adapted from the procedure described in a patent for the synthesis of related compounds.[3]

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile

-

Triethylamine (TEA)

-

Celite

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve N-methylethylenediamine (11.8 mL, 134.9 mmol) in acetonitrile (300 mL) in a suitable reaction vessel.

-

Cool the solution to -30 °C using an appropriate cooling bath.

-

Add triethylamine (TEA, 7.46 mL, 53.9 mmol) to the cooled solution.

-

Separately, prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 9.81 g, 45 mmol) in acetonitrile.

-

Add the Boc₂O solution dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Upon completion of the reaction, filter the mixture through Celite to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (1:50 → 1:20 → 1:10) to afford tert-butyl N-(2-aminoethyl)-N-methylcarbamate as a yellow oil (5.2 g, 29.9 mmol, 66% yield).[3]

-

Confirm the product identity using electrospray ionization mass spectrometry (ESIMS). The expected molecular ion peak is m/z 175 (M + H)⁺.[3]

Alternative Synthetic Strategies

While the direct Boc-protection of N-methylethylenediamine is a common approach, other synthetic routes have been reported. These can be advantageous depending on the availability of starting materials and the desired scale of the reaction.

Multi-step Synthesis via Reductive Amination

A patented method describes a two-step synthesis starting from N-tert-butyloxycarbonyl-1,2-ethylenediamine.[4]

-

Step 1: Reductive reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in the presence of an acid (e.g., acetic acid or p-toluenesulfonic acid) in an organic solvent such as toluene (B28343) or benzene (B151609) at reflux temperature.[4]

-

Step 2: Reduction of the intermediate product with sodium borohydride (B1222165) in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at 20-30 °C to yield the final product.[4]

This method is reported to have a high two-step reaction yield, be cost-effective, and generate less waste, making it suitable for industrial production.[4][5]

Synthesis Workflow for the Multi-step Route

Caption: Multi-step synthesis workflow.

Conclusion

The synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate is most commonly achieved through the direct and selective Boc-protection of N-methylethylenediamine. This method offers a straightforward approach with a good yield. Alternative multi-step synthetic routes, such as those involving reductive amination, provide viable options, particularly for large-scale industrial production. The choice of synthetic strategy will depend on factors such as starting material cost and availability, desired scale, and equipment. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 121492-06-6 [chemicalbook.com]

- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 5. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to N-Boc-N-methylethylenediamine (CAS 121492-06-6)

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methylethylenediamine, with the CAS number 121492-06-6, is a valuable mono-protected diamine building block in organic synthesis.[1][2] Its structure, featuring one amine protected by a tert-butyloxycarbonyl (Boc) group and one free primary amine, allows for selective functionalization, making it a crucial intermediate in the construction of complex molecules.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development.

Core Physicochemical and Safety Properties

The compound is a colorless to pale yellow liquid under standard conditions.[4] Its key properties and safety information are summarized below for easy reference.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 121492-06-6 | [5] |

| Molecular Formula | C₈H₁₈N₂O₂ | [4][5][6][7] |

| Molecular Weight | 174.24 g/mol | [5][6][7] |

| Appearance | Colorless to yellow liquid | [4] |

| Density | 0.975 g/mL at 20 °C | [1][4][6][8] |

| Boiling Point | 79 °C at 0.4 mmHg | [1][6] |

| Melting Point | 248-251 °C (decomposes) | [6] |

| Flash Point | >100 °C | [6][9] |

| Refractive Index | n20/D 1.447 | [4][6][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6][9] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation. Proper handling and storage are critical.

| Parameter | Information | Reference |

| Signal Word | Danger | [8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [5][8] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [7][9][10] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | |

| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, Chemical-resistant clothing, ABEK (EN14387) respirator filter | [8] |

| Shipping | UN-No: UN2735, Class: 8, Packing Group: III |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound involves the selective mono-protection of N-methylethylenediamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][3]

Detailed Synthesis Protocol

This protocol is based on established literature procedures.[1]

Objective: To synthesize tert-butyl N-(2-aminoethyl)-N-methylcarbamate.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (B52724) (ACN)

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexane (B92381) (for elution)

Procedure:

-

Dissolve N-methylethylenediamine (1.0 eq) in acetonitrile and cool the solution to -30 °C in a reaction vessel.

-

Add triethylamine (0.4 eq) to the cooled solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in acetonitrile dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Upon reaction completion, filter the mixture through Celite to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product (typically a yellow oil) by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and concentrate to afford pure this compound. The product identity can be confirmed by mass spectrometry, which should show a peak at m/z 175 (M+H)⁺.[1]

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The Boc group protects the secondary amine, rendering it unreactive under many conditions, while the primary amine remains a potent nucleophile.[3] This allows for a sequential functionalization strategy.[3]

Logical Workflow for Selective Functionalization

-

Functionalization of the Primary Amine: The exposed primary amine can readily react with various electrophiles (e.g., acyl chlorides, alkyl halides) via nucleophilic substitution or addition reactions.[3]

-

Deprotection of the Secondary Amine: The Boc group is stable under basic and nucleophilic conditions but is easily cleaved under acidic conditions (e.g., using trifluoroacetic acid - TFA).[3][11] This step unmasks the secondary amine.

-

Functionalization of the Secondary Amine: The newly liberated secondary amine can then be reacted with a second, different electrophile, allowing for the construction of complex, unsymmetrical molecules.[3]

Key Application Areas

-

Pharmaceutical Development: This compound is a vital intermediate for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.[3][7] It is used to build complex molecular scaffolds that form the core of many therapeutic agents.[3]

-

Peptide and Peptidomimetic Chemistry: It is widely used in peptide synthesis, where the controlled assembly of amino acid-like units is essential.[4][7]

-

Bioconjugation: The compound is effective in bioconjugation, a process for linking biomolecules to other molecules or surfaces, which is crucial for creating advanced drug delivery systems.[7]

-

Material Science: this compound is used to develop advanced polymers with specific functional properties. For instance, it can act as an initiator for the ring-opening polymerization of N-carboxyanhydrides to create well-defined polymers like polysarcosine, a promising alternative to PEG in biomedical applications.[7][12]

-

Catalysis: It serves as a ligand in catalytic processes, helping to facilitate reactions, improve yields, and enhance selectivity in organic synthesis.[7]

References

- 1. This compound | 121492-06-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 121492-06-6 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-N-methyl-ethylenediamine [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound = 97.0 GC 121492-06-6 [sigmaaldrich.com]

- 9. This compound CAS#: 121492-06-6 [m.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

N-Boc-N-methylethylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of N-Boc-N-methylethylenediamine. This mono-protected diamine is a critical building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its unique structure allows for selective functionalization, making it an invaluable tool for medicinal chemists and researchers in drug discovery.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][3][4] |

| Molecular Weight | 174.24 g/mol | [1][3][5] |

| Appearance | Colorless and clear liquid or solid | [1] |

| Boiling Point | 79 °C at 0.4 mmHg | [1] |

| Density | 0.975 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.447 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol.[1][6] Soluble in DMSO (100 mg/mL). | |

| Storage Temperature | 2-8 °C under an inert atmosphere | [1][6] |

| CAS Number | 121492-06-6 | [5][6][7] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the selective protection of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This procedure is favored for its relatively high yield and straightforward purification process.

Experimental Protocol:

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile (B52724) (ACN)

-

Triethylamine (TEA)

-

Celite

-

Ethyl acetate (B1210297)

Procedure:

-

N-methylethylenediamine (11.8 mL, 134.9 mmol) is dissolved in acetonitrile (300 mL) and the solution is cooled to -30 °C in a reaction vessel.

-

Triethylamine (7.46 mL, 53.9 mmol) is added to the cooled solution.

-

A solution of di-tert-butyl dicarbonate (9.81 g, 45 mmol) in acetonitrile is added dropwise to the reaction mixture.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Upon completion of the reaction, the insoluble material is removed by filtration through Celite.

-

The filtrate is concentrated and the resulting residue is purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (from 1:50 to 1:10).

-

The final product, tert-butyl N-(2-aminoethyl)-N-methylcarbamate, is obtained as a yellow oil (5.2 g, 29.9 mmol, 66% yield).[7]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data for this compound are provided below. These predictions can serve as a reference for researchers confirming the identity and purity of their synthesized compound.

Predicted ¹H and ¹³C NMR Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |

| ¹H | -C(CH ₃)₃ | 1.45 |

| -N-CH ₃ | 2.85 | |

| -N-CH ₂- | 3.30 | |

| -CH ₂-NH₂ | 2.75 | |

| -NH ₂ | 1.30 | |

| ¹³C | -C (CH₃)₃ | 28.4 |

| -C (CH₃)₃ | 80.0 | |

| -N-C H₃ | 35.0 | |

| -N-C H₂- | 50.0 | |

| -C H₂-NH₂ | 41.0 | |

| C =O | 156.0 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESIMS) is a common technique for determining the molecular weight of this compound. The product is often confirmed by the presence of the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Fragments

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₈H₁₉N₂O₂]⁺ | 175.1 | Protonated Molecular Ion[7] |

| [M-C₄H₈+H]⁺ | [C₄H₁₁N₂O₂]⁺ | 119.1 | Loss of isobutylene (B52900) from the Boc group |

| [M-C₅H₉O₂]⁺ | [C₃H₉N₂]⁺ | 73.1 | Loss of the Boc group |

Applications in Research and Development

This compound is a versatile reagent in organic synthesis with significant applications in:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1]

-

Peptide Synthesis: It is utilized as a building block in the synthesis of peptidomimetics and other complex peptide structures.[1]

-

Ligand Synthesis: The diamine structure is ideal for the preparation of ligands for metal catalysts and coordination complexes.

Logical Workflow for Utilization in Synthesis

The primary utility of this compound lies in the sequential functionalization of its two amine groups. The Boc protecting group allows for the selective reaction of the primary amine, followed by deprotection and subsequent reaction of the secondary amine.

References

- 1. This compound [chembk.com]

- 2. This compound | 121492-06-6 [chemicalbook.com]

- 3. This compound | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 121492-06-6 [m.chemicalbook.com]

- 7. This compound | 121492-06-6 | Benchchem [benchchem.com]

The Dual Nature of Diamines: A Technical Guide to Boc Protection in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, diamines represent a class of uniquely versatile building blocks. Their two nucleophilic centers offer a gateway to complex molecular architectures, from life-saving therapeutics to high-performance polymers. However, this dual reactivity also presents a significant challenge: the need for precise control over their derivatization. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool for navigating this challenge. This in-depth technical guide provides a comprehensive overview of the theory and practice of Boc protection on diamines, with a focus on strategies for selective mono-protection, detailed experimental protocols, and applications in drug development.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. Its popularity stems from the ease of its introduction and, critically, its facile removal under mild acidic conditions, providing orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1]

Mechanism of Boc Protection

The protection of an amine with Boc anhydride (B1165640) ((Boc)₂O) proceeds via nucleophilic acyl substitution. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine intermediate.[2] The reaction can also proceed without a base, with the concurrently formed tert-butanol (B103910) acting as a proton acceptor. The leaving group, a tert-butyl carbonate, subsequently decomposes into the volatile byproducts carbon dioxide and isobutene, driving the reaction to completion.[3][4]

Mechanism of Boc Deprotection

The acid-lability of the Boc group is its defining characteristic. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4]

Selective Mono-protection of Diamines: A Key Synthetic Challenge

For symmetric and unsymmetric diamines, the primary challenge lies in achieving selective mono-protection, as the similar reactivity of the two amino groups often leads to a mixture of unprotected, mono-protected, and di-protected products.[6] Several strategies have been developed to address this, with the "one-pot" monoprotonation method being particularly effective.

This method relies on the in-situ generation of one equivalent of a strong acid (e.g., HCl from chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂)) in an anhydrous alcohol like methanol (B129727).[6][7][8] The acid protonates one of the amine groups, rendering it non-nucleophilic and effectively "protecting" it from reaction with (Boc)₂O. The remaining free amine can then be selectively acylated to afford the mono-Boc-protected diamine in good to excellent yields.[6][7][8]

Quantitative Data on Mono-Boc Protection

The following table summarizes the yields for the mono-Boc protection of various diamines using the in-situ monoprotonation method.

| Diamine | Reagent for HCl generation | Yield (%) | Purity (%) | Reference |

| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | 66 | >99 | [7][8] |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | Me₃SiCl | 45 | 93 | [7] |

| 1,2-Diaminopropane | Me₃SiCl | 72 | >99 | [7][9] |

| 1,3-Diaminopropane | Me₃SiCl | 56 | >99 | [7] |

| 1,4-Diaminobutane | Me₃SiCl | 24 | >99 | [7] |

| 1,5-Diaminopentane | Me₃SiCl | 40 | 98 | [7] |

| 1,6-Diaminohexane | Me₃SiCl | 42 | 98 | [7] |

| 1,8-Diaminooctane | Me₃SiCl | 42 | 97 | [7] |

| Ethylenediamine | HCl gas | 87 | >97 | [10][11] |

| 1,3-Diaminopropane | HCl gas | 75 | - | [10][11] |

| 1,4-Diaminobutane | HCl gas | 65 | - | [10][11] |

| Piperazine | HCl gas | 80 | - | [10][11] |

Di-protection and Deprotection Strategies

While mono-protection is often the goal, di-protection is also a valuable strategy, particularly when both amine functionalities need to be masked.

Di-Boc Protection

Di-protection is typically achieved by using at least two equivalents of (Boc)₂O and a suitable base. The reaction conditions are generally similar to those for mono-protection, but with adjusted stoichiometry to drive the reaction to completion.

Deprotection of Boc-Protected Diamines

The removal of the Boc group from diamines follows the same acid-catalyzed mechanism described earlier. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

| Deprotection Reagent | Typical Conditions | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | Highly effective and common. Can be harsh for acid-sensitive substrates. | [4][5][12] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate (B1210297) | Another widely used method. | [5] |

| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups, leaving primary N-Boc groups intact. | [4] |

| Montmorillonite K10 clay | In Dichloroethane | Selectively cleaves aromatic N-Boc groups, leaving aliphatic N-Boc amines intact. | [4] |

Applications in Drug Development

Boc-protected diamines are crucial intermediates in several areas of drug development. Their ability to act as selectively-functionalizable linkers is of particular importance.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, amino acids with their α-amino group protected by Boc are sequentially coupled to a growing peptide chain on a solid support.[13][14] Diamines can be incorporated into peptide structures to introduce specific functionalities or to act as linkers. The workflow involves iterative cycles of deprotection and coupling.

Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload.[][16][] The linker plays a critical role in the stability and efficacy of the ADC.[][][] Mono-protected diamines are valuable building blocks for constructing these linkers, allowing for the attachment of the payload to one end and the antibody to the other. The choice of linker chemistry is crucial for controlling the release of the drug at the target site.[][16][19]

Experimental Protocols

General Procedure for Selective Mono-Boc Protection of a Diamine

This protocol is adapted from the "one-pot" monoprotonation method.[6][7][8]

Materials:

-

Diamine (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.0 eq)

-

Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diamine in anhydrous methanol under an inert atmosphere and cool to 0 °C.

-

Add Me₃SiCl dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add water (approximately 1 mL per 10 mmol of diamine) followed by a solution of (Boc)₂O in methanol.

-

Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove di-Boc protected byproducts.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

-

Further purification can be achieved by column chromatography if necessary.[20][21]

General Procedure for Di-Boc Protection of a Diamine

Materials:

-

Diamine (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq)

-

1M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diamine in DCM or THF and cool to 0 °C.

-

Add TEA or DIPEA, followed by the dropwise addition of (Boc)₂O.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Wash the reaction mixture with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-Boc protected diamine.

General Procedure for Boc Deprotection using TFA

Materials:

-

Boc-protected diamine (1.0 eq)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) (optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected diamine in DCM or use neat TFA.

-

Add TFA (typically 20-50% in DCM, or neat) and stir at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected diamine.

Conclusion

The Boc protecting group is a cornerstone of modern organic synthesis, and its application to diamines is critical for the development of complex molecules in the pharmaceutical and materials industries. The ability to selectively mono-protect diamines using efficient "one-pot" methods has streamlined synthetic routes and expanded the utility of these important building blocks. A thorough understanding of the mechanisms of protection and deprotection, coupled with robust experimental protocols, empowers researchers to harness the full potential of Boc-protected diamines in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. biotage.com [biotage.com]

- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. njbio.com [njbio.com]

- 20. sciforum.net [sciforum.net]

- 21. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

An In-depth Technical Guide on the Solubility of N-Boc-N-methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-Boc-N-methylethylenediamine, a crucial building block in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on compiling existing qualitative information, presenting detailed experimental protocols for determining solubility, and offering a logical workflow for these procedures.

Introduction to this compound

This compound (tert-butyl (2-aminoethyl)(methyl)carbamate) is a mono-protected diamine that serves as a versatile intermediate in the synthesis of a wide range of compounds, particularly in the development of pharmaceuticals and ligands for metal complexes.[1] Its utility in peptide synthesis and bioconjugation further underscores the importance of understanding its physical properties, among which solubility is a critical parameter for reaction design, purification, and formulation.[1]

Solubility Profile

Data Presentation: Solubility of this compound

The following table summarizes the available solubility information for this compound in common laboratory solvents.

| Solvent | Chemical Class | Reported Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (573.92 mM)[2] | Ultrasonic assistance may be required. It is noted that hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2] |

| Chloroform | Chlorinated | Slightly Soluble[3][4][5][6][7] | - |

| Methanol | Polar Protic | Slightly Soluble[3][4][5][6][7] | - |

Based on the structure of this compound, which contains both a polar carbamate (B1207046) group and a non-polar tert-butyl group, a general solubility trend in other common solvents can be inferred. It is expected to exhibit moderate to good solubility in polar aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), and moderate solubility in polar protic solvents such as ethanol. Its solubility in non-polar solvents like hexanes is likely to be low, and it is expected to have low solubility in water due to the hydrophobic Boc group.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a framework for determining the solubility of this compound. These methods are based on established principles of solubility measurement for organic compounds.

3.1. General "Excess Solid" Method for Quantitative Solubility Determination

This method, also known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected solvent of interest

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more complete separation, centrifuge the samples at a controlled temperature.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the undissolved solid.

-

Dilution: Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

3.2. Qualitative Solubility Assessment

A simpler, qualitative method can be used for rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A range of solvents to be tested

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to a test tube.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble at that concentration. If not, continue adding the solvent in measured increments, vortexing after each addition, until the solid dissolves or a practical volume limit is reached.

-

Record the approximate solubility based on the volume of solvent required to dissolve the initial amount of solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative solubility determination of this compound.

Caption: Experimental workflow for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered when designing experiments or synthetic procedures.

-

Temperature: The solubility of solids in liquids generally increases with temperature.

-

Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

-

pH: For compounds with ionizable groups, the pH of the aqueous solution can significantly affect solubility. While this compound's primary amine is protected, the terminal amine can be protonated under acidic conditions, which would likely increase its aqueous solubility.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. The presence of water in organic solvents can also have a significant effect.

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, a qualitative understanding of its solubility profile can be established based on its chemical structure and available information. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding and experimental verification of solubility are critical for the effective use of this important synthetic building block in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. N-Boc-N-methyl-ethylenediamine [chembk.com]

- 5. This compound CAS#: 121492-06-6 [m.chemicalbook.com]

- 6. 121492-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 121492-06-6 [chemicalbook.com]

Navigating the Nucleophilic Landscape: An In-depth Technical Guide to the Reactivity of Mono-Protected Ethylenediamines

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the precise control of reactivity is paramount. Ethylenediamine (B42938), a fundamental building block, presents a unique challenge and opportunity due to its dual nucleophilic amine groups. Achieving selective functionalization is crucial for the construction of complex molecules, from novel pharmaceutical agents to advanced materials. This technical guide provides a comprehensive exploration of the reactivity of mono-protected ethylenediamines, offering a practical resource for researchers navigating this critical area of chemistry.

The Principle of Orthogonal Protection: A Strategic Approach

The selective modification of one amine group in the presence of another necessitates a strategy of differential protection. Orthogonal protecting groups are essential tools in this endeavor, allowing for the sequential deprotection and reaction of each amine under specific and non-interfering conditions. The most commonly employed protecting groups for ethylenediamine are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Each possesses distinct lability, enabling a chemist to orchestrate a synthetic route with precision.[1][2]

The core principle of this strategy is the ability to selectively unmask one reactive site while the other remains shielded, paving the way for the introduction of diverse functionalities. This targeted approach is fundamental in the synthesis of unsymmetrical diamine derivatives, which are key components in numerous biologically active compounds.

Figure 1: Orthogonal protection and deprotection of ethylenediamine.

Quantitative Data on Mono-Protected Ethylenediamines

The choice of protecting group and the reaction conditions significantly impact the yield and purity of the desired mono-protected product. The following tables summarize key quantitative data for the most common mono-protected ethylenediamines.

Table 1: Comparison of Common Amine Protecting Groups for Ethylenediamine

| Protecting Group | Reagent for Protection | Typical Yield (%) | Deprotection Conditions | Key Characteristics |

| Boc (tert-Butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 65-95[1][3] | Strong acid (e.g., TFA, HCl)[1] | Stable to a wide range of conditions, easily removed.[1] |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Variable | Catalytic Hydrogenation (e.g., H₂/Pd)[4] | Stable to basic and mild acidic conditions.[4] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-chloride (Fmoc-Cl) | 45-91[1] | Base (e.g., 20% piperidine (B6355638) in DMF)[1] | Base-labile, crucial in solid-phase peptide synthesis.[1] |

Table 2: Physicochemical Properties of N-Boc-Ethylenediamine

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂[5] |

| Molecular Weight | 160.21 g/mol [5] |

| Appearance | Clear colorless to very light yellow oily liquid[6] |

| pKa | 12.40 ± 0.46 (Predicted)[6] |

| Water Solubility | Slightly miscible[6] |

Reactivity of the Unprotected Amine

Once one of the amine groups is successfully protected, the remaining free primary amine becomes a versatile nucleophilic handle for a wide array of chemical transformations. The electronic effect of the protecting group on the distal amine is generally minimal, allowing it to participate in reactions typical of a primary amine.

N-Alkylation

Selective mono-N-alkylation of the free amine can be achieved using various alkylating agents. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common and efficient method.[7][8] This approach minimizes the risk of over-alkylation, a common side reaction in direct alkylations with alkyl halides.

Figure 2: General workflow for reductive amination.

N-Acylation

The free amine readily undergoes acylation with acyl chlorides, anhydrides, or activated esters to form amides.[8] This reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Urea and Carbamate Formation

The synthesis of unsymmetrical ureas can be achieved by reacting the mono-protected ethylenediamine with an isocyanate.[9][10][11] Alternatively, reaction with a chloroformate will yield a carbamate. These functional groups are prevalent in many pharmaceutical compounds.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the synthesis and reaction of mono-protected ethylenediamines.

Protocol for Mono-Boc Protection of Ethylenediamine[4][13][14]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl) gas or concentrated HCl

-

Sodium hydroxide (B78521) (NaOH) solution (2 N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Cool a solution of methanol in an ice bath (0 °C).

-

Bubble HCl gas into the methanol or carefully add concentrated HCl (1 molar equivalent to ethylenediamine).

-

Slowly add ethylenediamine (1 molar equivalent) to the acidic methanol solution at 0 °C with stirring.

-

Allow the mixture to stir at room temperature for 15-30 minutes.

-

Add a solution of (Boc)₂O (1 molar equivalent) in methanol to the reaction mixture at room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride. Filter the solid.

-

To the filtrate, add a 2 N NaOH solution to basify the mixture.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a colorless oil.

Protocol for N-Alkylation via Reductive Amination[9]

Materials:

-

N-Boc-ethylenediamine

-

Aldehyde or ketone (1 equivalent)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-ethylenediamine and the aldehyde or ketone in DCE or CH₂Cl₂.

-

Add sodium triacetoxyborohydride to the solution in portions.

-

Stir the reaction mixture at room temperature for 10-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Protocol for Boc Deprotection[1]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution or other base

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in water and carefully neutralize with a base (e.g., saturated NaHCO₃ solution or NaOH) to obtain the free amine.

-

Extract the product with an appropriate organic solvent.

Conclusion

Mono-protected ethylenediamines are indispensable intermediates in modern organic synthesis, providing a gateway to a vast array of complex and functionalized molecules. A thorough understanding of the principles of orthogonal protection, the specific reactivity of the unprotected amine, and reliable experimental protocols are essential for leveraging these building blocks effectively. This guide serves as a foundational resource for researchers in drug discovery and chemical sciences, enabling the strategic design and execution of synthetic routes that rely on the controlled reactivity of these versatile synthons.

References

- 1. benchchem.com [benchchem.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. ijacskros.com [ijacskros.com]

- 5. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of N-Boc-N-methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-N-methylethylenediamine. The information herein is intended to ensure the long-term integrity and reliable performance of this critical reagent in research and development applications.

Core Stability Profile

This compound, a mono-protected diamine, is a versatile building block in organic synthesis. Its stability is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is known for its robustness under a variety of conditions but exhibits specific vulnerabilities. The compound is generally stable when stored correctly, but can be sensitive to air and is incompatible with strong acids and oxidizing agents.

The primary degradation pathway for this compound involves the cleavage of the Boc group under acidic conditions.[1][2] This process is initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine as its corresponding salt, along with carbon dioxide. While stable to basic hydrolysis, prolonged exposure to harsh basic conditions should be avoided.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and shelf-life of this compound. The following conditions are recommended based on manufacturer data sheets and safety documents.

| Condition | Recommendation | Duration | Notes |

| Neat Compound (Liquid/Solid) | 2–8 °C | Long-term | Store under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container.[3] |

| Stock Solution | -20 °C | Up to 1 month | Protect from light.[4] |

| Stock Solution | -80 °C | Up to 6 months | Protect from light.[4] |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the validity of experimental results. The primary routes of degradation are acid-catalyzed hydrolysis and, to a lesser extent, oxidation.

References

¹H NMR Spectral Data of N-Boc-N-methylethylenediamine

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Boc-N-methylethylenediamine

For researchers, scientists, and drug development professionals engaged in organic synthesis, a comprehensive understanding of the analytical data of key building blocks is paramount. This compound, a versatile mono-protected diamine, is frequently utilized in the construction of complex molecular architectures. This technical guide provides a detailed analysis of its ¹H NMR spectrum, including a summary of spectral data, a detailed experimental protocol for its acquisition, and a visualization of its application in synthetic chemistry.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented below has been compiled from typical spectral analyses and is presented in a structured format for clarity.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~3.30 | Triplet (t) | 2H | ~5.8 | -CH₂-N(Boc)CH₃ |

| ~2.75 | Triplet (t) | 2H | ~5.8 | -CH₂-NH₂ |

| ~2.85 | Singlet (s) | 3H | - | -N(Boc)CH₃ |

| ~1.45 | Singlet (s) | 9H | - | -C(CH₃)₃ |

| ~1.5 (variable) | Broad Singlet (br s) | 2H | - | -NH₂ |

Note: The chemical shift of the -NH₂ protons is variable and may exchange with deuterium (B1214612) in the presence of D₂O. The signal can also be broad due to quadrupole broadening and chemical exchange.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following methodology outlines the key steps for the analysis of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or 500 MHz spectrometer.

-

Typical acquisition parameters are as follows:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds.

-

Acquisition Time (aq): 3 - 4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally appropriate.

-

Temperature: The experiment is typically run at room temperature (298 K).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Apply a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and determine the multiplicities and coupling constants of the relevant peaks.

Visualization of this compound in Synthetic Chemistry

This compound is a valuable building block in multi-step organic synthesis due to the differential reactivity of its two nitrogen atoms. The Boc-protected secondary amine is unreactive under conditions where the primary amine can undergo nucleophilic attack or other transformations. This allows for the sequential functionalization of the diamine. The following diagram illustrates this logical relationship.

Caption: Synthetic pathway utilizing this compound.

N-Boc-N-methylethylenediamine: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methylethylenediamine has emerged as a critical building block in modern organic synthesis, prized for its unique combination of a reactive primary amine and a protected secondary amine. This mono-protected diamine offers chemists precise control over synthetic pathways, enabling the construction of complex molecular architectures that are central to pharmaceutical development, peptide synthesis, and materials science. This guide provides a comprehensive overview of its key features, quantitative data, and detailed experimental protocols for its application.

Core Properties and Specifications

This compound, also known as tert-butyl N-(2-aminoethyl)-N-methylcarbamate, possesses a set of well-defined physicochemical properties that are crucial for its application in various synthetic contexts.[1][2] These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][3][4] |

| Molecular Weight | 174.24 g/mol | [1][3][4] |

| Appearance | Colorless and clear liquid or solid | [3] |

| Density | 0.975 g/mL at 20 °C | [4][5][6] |

| Boiling Point | 79 °C at 0.4 mmHg | [5][6] |

| Melting Point | 248-251 °C (decomposed) | [6] |

| Refractive Index | n20/D 1.447 | [4][7] |

| Flash Point | >100 °C | [4][6][7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6][7] |

| CAS Number | 121492-06-6 | [3][4][5] |

The Synthetic Advantage: A Tale of Two Amines

The primary utility of this compound lies in the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. In contrast, the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, which significantly diminishes its nucleophilicity and basicity by delocalizing the lone pair of electrons through resonance with the adjacent carbonyl group.[8] This electronic effect renders the Boc-protected amine inert under many reaction conditions, allowing for the selective functionalization of the primary amine.[8]

The Boc group is stable under most nucleophilic and basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][6][8] This strategic protection and deprotection sequence forms the cornerstone of its application in multi-step syntheses.

A typical synthetic workflow involving this compound follows a logical progression:

Key Applications and Experimental Protocols

This compound is a versatile tool in the synthetic chemist's arsenal, finding application in a diverse range of fields.

Pharmaceutical and Agrochemical Scaffolding

This building block is instrumental in the synthesis of complex organic molecules with biological activity.[8] Its ability to introduce a specific diamine linker allows for the systematic modification of molecular scaffolds to optimize pharmacological properties.[8] For instance, it serves as a key intermediate in the synthesis of analogues of the antibiotic Linezolid.[8]

Peptide and Peptidomimetic Chemistry

The controlled, stepwise introduction of amine functionalities makes this compound highly valuable in peptide synthesis and the creation of peptidomimetics.[3][8] It is particularly useful in solid-phase peptide synthesis (SPPS), where precise control over the sequence of amino acid coupling is paramount.[3]

Materials Science and Ligand Synthesis

Beyond the life sciences, this compound is employed in the preparation of ligands, catalysts, and functional polymers.[3][8] Its capacity to form stable complexes with metal ions opens up applications in coordination chemistry and catalysis.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the selective mono-Boc protection of N-methylethylenediamine.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Celite

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve N-methylethylenediamine (134.9 mmol) in acetonitrile (300 mL) in a round-bottom flask and cool the solution to -30 °C in a cryostat or a dry ice/acetone bath.[5]

-

Add triethylamine (53.9 mmol) to the cooled solution.[5]

-

Slowly add a solution of di-tert-butyl dicarbonate (45 mmol) in acetonitrile dropwise to the reaction mixture.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[5]

-

After the reaction is complete, remove the insoluble material by filtration through a pad of Celite.[5]

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting yellow oil by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., 1:50 → 1:20 → 1:10) to afford the pure product.[5]

-

Confirm the product identity by electrospray ionization mass spectrometry (ESIMS); the expected m/z is 175 (M+H)⁺.[5]

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the secondary amine.

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM) or other suitable solvent

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.[8]

-

Add an excess of trifluoroacetic acid (e.g., 50% v/v) or 4M HCl in dioxane to the solution.[8]

-

Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or another suitable analytical technique.[8]

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.[8]

-

Precipitate the deprotected amine salt by adding cold diethyl ether to the residue.[8]

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[8]

Protocol 3: Application in Polyamide Synthesis

This protocol describes the synthesis of a Boc-protected polyamide via solution polycondensation, using a related protected diamine as an example.

Materials:

-

N,N'-bis-Boc-ethylenediamine (as a representative protected diamine) (1.0 eq)

-

Isophthaloyl chloride (1.0 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Methanol

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a dropping funnel, dissolve the N,N'-bis-Boc-ethylenediamine and triethylamine in anhydrous DMAc under an inert atmosphere.[8]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Separately, dissolve isophthaloyl chloride in anhydrous DMAc in the dropping funnel.[8]

-

Add the isophthaloyl chloride solution dropwise to the cooled diamine solution over a period of 30 minutes.[8]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[8]

-

Precipitate the resulting polymer by pouring the reaction mixture into a large excess of methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50 °C.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its defining feature—the presence of both a reactive primary amine and a selectively protected secondary amine—provides chemists with the precision required to construct complex and unsymmetrical molecules. This capability is particularly crucial in the development of new pharmaceuticals, advanced peptidomimetics, and novel materials. The straightforward and reliable protocols for its synthesis and application further solidify its role as an indispensable component in the modern synthetic chemist's toolkit.

References

Methodological & Application

Application Notes and Protocols for N-Boc-N-methylethylenediamine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as proteolytic stability, membrane permeability, and receptor binding affinity. N-Boc-N-methylethylenediamine is a versatile mono-protected diamine building block that serves as a valuable tool for introducing an N-methyl-N-(2-aminoethyl) moiety into peptides during solid-phase peptide synthesis (SPPS).[1][2][3] This modification can be strategically employed at the N-terminus or on amino acid side chains, offering a flexible approach to peptide engineering.

The Boc (tert-butyloxycarbonyl) protecting group on the secondary amine allows for the selective reaction of the primary amine, while the methylated secondary amine can introduce conformational constraints and improve pharmacokinetic profiles.[2][4] This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using Boc-chemistry SPPS.

Data Presentation

The successful incorporation of this compound, a sterically hindered secondary amine precursor, is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize typical quantitative data for the coupling of sterically hindered and N-methylated amino acids, which can be extrapolated for the application of this compound.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amine Acylation

| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |

| HATU/DIPEA | 3-4 / 6-8 | 1 - 4 hours | >95% | Highly effective for sterically hindered couplings; pre-activation should be minimized to avoid racemization.[4] |

| PyBOP/HOAt/DIPEA | 3-4 / 3-4 / 6-8 | 1 - 4 hours | >95% | Another highly effective reagent combination for difficult couplings, particularly to N-methylated residues. |

| HBTU/HOBt/DIPEA | 3-4 / 3-4 / 6-8 | 2 - 6 hours | 90-95% | Generally less effective than HATU or PyBOP for highly hindered couplings. |

| DIC/HOBt | 3-4 / 3-4 | 4 - 12 hours | Variable | Can be used, but often results in lower yields and requires longer reaction times for N-methylated residues. |

Table 2: Typical Parameters for On-Resin Reductive Amination

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can improve reaction efficiency for complex modifications. |

| Aldehyde/Amine Equivalents | 5-10 | A significant excess is used to drive the reaction to completion. |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | NaBH₃CN is effective at acidic pH, while NaBH(OAc)₃ is a milder, non-toxic alternative.[5][6][7] |

| Reaction Solvent | 1% Acetic Acid in DMF or DMF/MeOH | The acidic medium facilitates imine formation. |

| Reaction Time | 1 - 4 hours | Monitored by a qualitative test (e.g., TNBSA test). |

| Crude Purity | 70 - 90% | Dependent on the peptide sequence and reaction conditions. |

| Overall Yield | 50 - 80% | Dependent on the number of modification steps and peptide length. |

Experimental Protocols

The following protocols describe two primary methods for incorporating this compound into a peptide sequence on a solid support: N-terminal modification via reductive amination and side-chain modification via acylation . These protocols are based on established methods for on-resin peptide modification and synthesis of N-methylated peptides.

Protocol 1: N-Terminal Modification via Reductive Amination

This protocol details the modification of the N-terminal amine of a resin-bound peptide with an aldehyde, followed by reductive amination with this compound.

Materials:

-

Peptide-resin with a free N-terminus (e.g., synthesized on Rink Amide or Wang resin)

-